(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride
Description
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group at position 2, a 3-chlorophenyl group at position 4, and a methanamine group at position 5, with a hydrochloride counterion. The tert-butyl group enhances steric bulk and metabolic stability, while the 3-chlorophenyl moiety contributes to lipophilicity and π-π stacking interactions in biological targets. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
Molecular Formula |
C14H18Cl2N2S |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H17ClN2S.ClH/c1-14(2,3)13-17-12(11(8-16)18-13)9-5-4-6-10(15)7-9;/h4-7H,8,16H2,1-3H3;1H |
InChI Key |
LINZUWHIWMZOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)CN)C2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Formation of the Methanamine Hydrochloride:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical comparisons with analogous thiazole derivatives:
Key Observations:
Positional Isomerism: The target compound differs from [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () in the placement of the methanamine group (5-yl vs. 4-yl). This positional shift likely alters electronic properties and binding interactions.
Substituent Effects : Compared to sulfonamide-containing analogs (e.g., compound 12a in ), the target compound lacks a pyrimidine or sulfonamide group, which are critical for BRAF/HDAC inhibition. This suggests its pharmacological profile may diverge significantly .
Salt Forms: The hydrochloride salt of the target compound contrasts with the monohydrate form in . While both enhance solubility, the hydrochloride form is more common in drug candidates due to stability under physiological conditions .
Research Findings and Implications
- Synthetic Accessibility : The synthesis of tert-butyl- and chlorophenyl-substituted thiazoles typically involves bromination, cyclization, and amination steps, as seen in . However, the target compound’s 5-yl methanamine group may require specialized protecting-group strategies to avoid side reactions .
- For example, the 3-chlorophenyl group’s electron-withdrawing nature may polarize the thiazole ring, affecting receptor binding .
- The tert-butyl group in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo .
Biological Activity
The compound (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:
-
Antitumor Activity :
- Studies have demonstrated that thiazole compounds can induce apoptosis in various cancer cell lines. For example, a related thiazole compound exhibited an IC50 value of less than 1 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .
- The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as tert-butyl and chloro substituents, enhances anticancer activity .
- Antimicrobial Properties :
- TRPA1 and TRPV1 Antagonism :
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride:
Research Findings
The following key findings highlight the biological activity of (2-(tert-Butyl)-4-(3-chlorophenyl)thiazol-5-yl)methanamine hydrochloride:
- Anticancer Mechanism : The compound induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity in treated cells .
- Synergistic Effects : When combined with other chemotherapeutic agents, this thiazole derivative showed enhanced efficacy, suggesting potential for combination therapy in cancer treatment .
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
